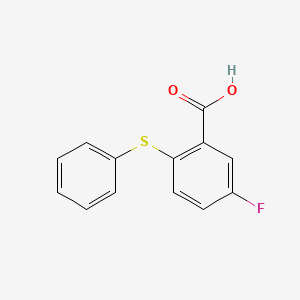

5-Fluoro-2-(phenylthio)benzoic acid

Description

5-Fluoro-2-(phenylthio)benzoic acid is a halogenated benzoic acid derivative featuring a fluorine atom at the 5-position and a phenylthio (-SPh) group at the 2-position of the aromatic ring. The fluorine atom enhances electron-withdrawing properties, while the phenylthio group contributes to lipophilicity, influencing both chemical reactivity and biological interactions .

Properties

CAS No. |

52548-64-8 |

|---|---|

Molecular Formula |

C13H9FO2S |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

5-fluoro-2-phenylsulfanylbenzoic acid |

InChI |

InChI=1S/C13H9FO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

InChI Key |

RWIODUJYRUEMRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Analogs: Chlorine vs. Fluorine

5-Chloro-2-(phenylthio)benzoic acid (CAS 13421-01-7) replaces fluorine with chlorine at the 5-position. The phenylthio group remains constant, preserving lipophilicity. However, chlorine’s larger atomic radius may reduce metabolic stability compared to fluorine in vivo .

| Property | 5-Fluoro-2-(phenylthio)benzoic Acid | 5-Chloro-2-(phenylthio)benzoic Acid |

|---|---|---|

| Halogen Atomic Radius | 0.64 Å | 0.99 Å |

| Lipophilicity (logP) | Estimated higher | Similar (phenylthio dominant) |

| Reactivity | Moderate electrophilic substitution | Enhanced electrophilic substitution |

Sulfur-Containing Substituents: Methylthio vs. Benzothiophene

5-Fluoro-2-(methylthio)benzoic acid replaces the phenylthio group with a smaller methylthio (-SMe) group, reducing steric hindrance but decreasing lipophilicity (logP ~1.5 vs. ~3.0 for phenylthio). 5-Fluoro-1-benzothiophene-2-carboxylic acid introduces a benzothiophene ring, altering electronic properties via conjugation. The benzothiophene derivative may exhibit stronger π-π stacking interactions in biological targets .

Amino vs. Phenylthio Substituents

5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c, ) substitutes phenylthio with an amino group. The amino group enables hydrogen bonding, increasing solubility but reducing membrane permeability. The methoxy substituent further enhances electron-donating effects, contrasting with the electron-withdrawing phenylthio group. Melting points for amino derivatives (e.g., 216–218°C for 3c) are higher than typical phenylthio analogs, suggesting stronger intermolecular forces .

Trifluoromethyl vs. Phenylthio Groups

5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 654-99-9) replaces phenylthio with a trifluoromethyl (-CF3) group. The -CF3 group is strongly electron-withdrawing, increasing acidity (pKa ~2.5 vs. ~3.5 for phenylthio). This enhances reactivity in carboxylate-mediated reactions but reduces lipophilicity compared to phenylthio derivatives .

Hydroxy vs. Phenylthio Substituents

5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) features a hydroxyl group instead of phenylthio. The hydroxyl group increases acidity (pKa ~2.8) and solubility but diminishes lipid bilayer penetration. This derivative is more suited for pharmaceutical salt formation than the phenylthio analog .

Boron-Containing Analogs

5-Fluoro-2-(dioxaborolanyl)benzoic acid (CAS 2377607-51-5) incorporates a boronic ester, enabling use in Suzuki-Miyaura cross-couplings. The phenylthio group lacks this utility but offers greater stability under physiological conditions .

Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)

QSTR models for benzoic acids () correlate molecular connectivity indices (0JA, 1JA) with oral LD50 in mice. The phenylthio group in 5-Fluoro-2-(phenylthio)benzoic acid likely increases 1JA (first-order connectivity), predicting higher toxicity than non-sulfur analogs. However, experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.